

Optical Brightener VBL scientific literature review

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Fluorescent Brightener 85**

Cat. No.: **B038868**

[Get Quote](#)

An In-depth Technical Guide to Optical Brightener VBL (**Fluorescent Brightener 85**)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Optical Brightener VBL, also known as **Fluorescent Brightener 85** (FBA 85), is a widely utilized chemical compound designed to enhance the whiteness of various materials.^[1] It belongs to the class of stilbene-based fluorescent whitening agents.^[2] This technical guide provides a comprehensive review of the scientific literature pertaining to Optical Brightener VBL, focusing on its core properties, synthesis, mechanism of action, and relevant experimental protocols.

Chemical Identity

- Chemical Name: Disodium 4,4'-bis[[4-anilino-6-[(2-hydroxyethyl)amino]-1,3,5-triazin-2-yl]amino]stilbene-2,2'-disulphonate^[3]
- CAS Number: 12224-16-7^[2]
- C.I. Number: 85^[2]
- Molecular Formula: C₃₆H₃₄N₁₂Na₂O₈S₂^[1]

Physicochemical and Spectroscopic Properties

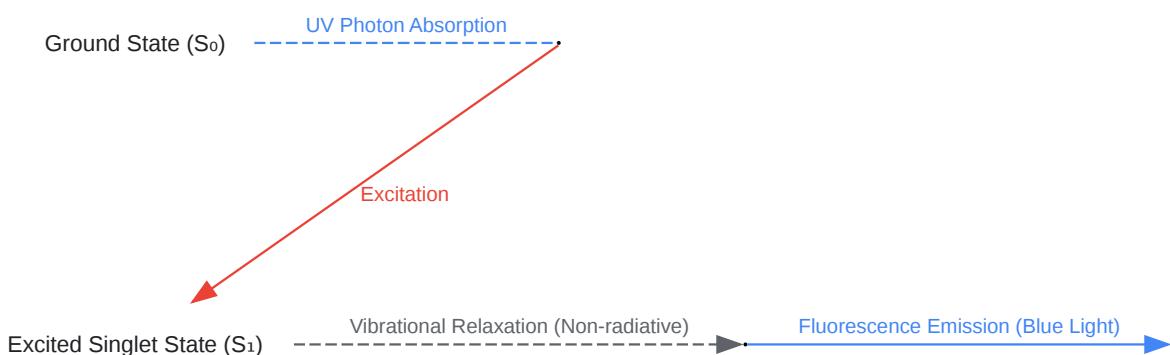
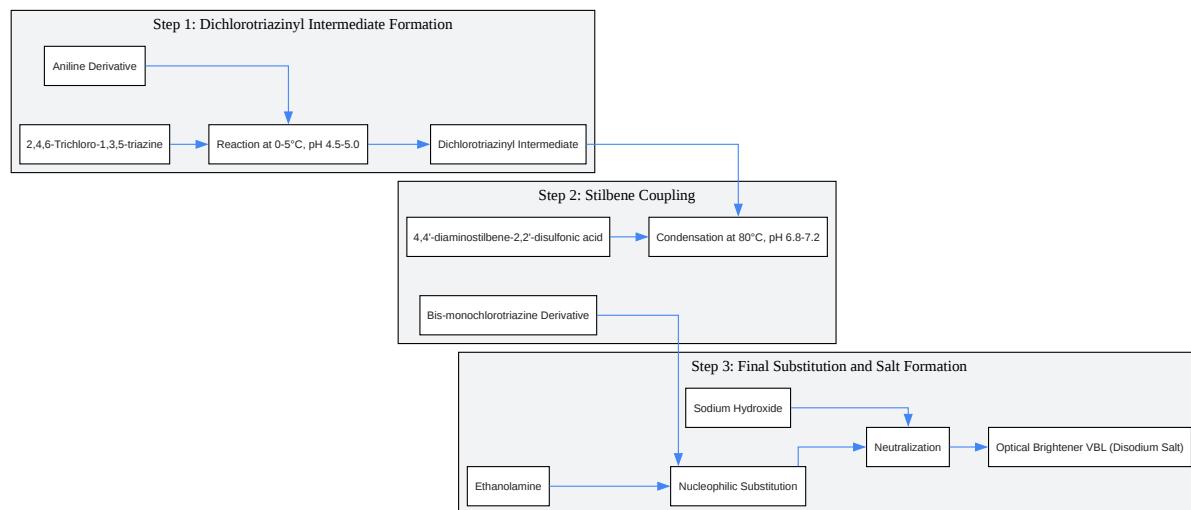
Optical Brightener VBL is typically a light yellow or yellow uniform powder.[\[2\]](#) Its utility as a fluorescent whitening agent is dictated by its specific spectroscopic characteristics. Upon absorbing ultraviolet radiation, it undergoes electronic excitation and subsequently emits light in the blue-violet region of the visible spectrum, which masks the inherent yellowish tint of materials.[\[1\]](#)

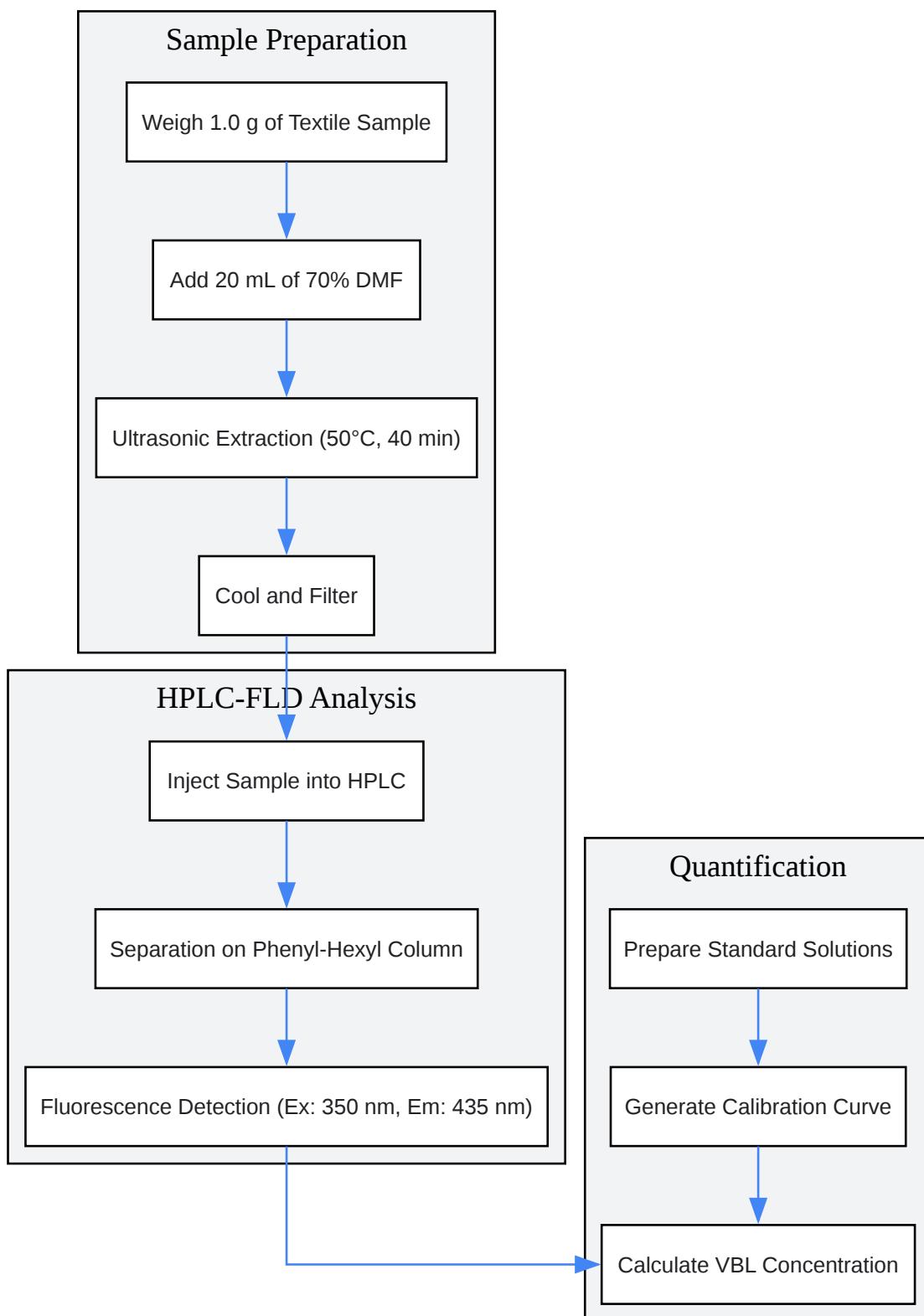
Table 1: Physicochemical and Spectroscopic Data for Optical Brightener VBL

Property	Value	References
Molecular Weight	872.84 g/mol	[2]
Appearance	Light yellow or yellow uniform powder	[2]
Solubility	Soluble in 80 times its weight in soft water	[4]
Maximum UV Absorption Wavelength (λ_{max})	348 nm	[2]
pH Resistance	Stable in a pH range of 6-11	[2]

Synthesis and Manufacturing

The synthesis of Optical Brightener VBL is a multi-step process involving nucleophilic substitution reactions on a triazine core. The primary raw materials include 4,4'-diaminostilbene-2,2'-disulfonic acid (DSD acid), cyanuric chloride, aniline, and ethanolamine.[\[5\]](#) The general manufacturing process is a three-stage condensation reaction.



Experimental Protocol: Synthesis of a Stilbene-Triazine Optical Brightener


This protocol describes a general three-stage nucleophilic substitution for producing compounds structurally similar to Optical Brightener VBL.

- Dichlorotriazinyl Intermediate Formation: 2,4,6-Trichloro-1,3,5-triazine is reacted with an appropriate aniline derivative (e.g., 4-ethoxy-2-hydroxyethylaniline) at a controlled

temperature of 0-5°C and a pH of 4.5-5.0. This reaction yields a 6-anilino-4-(substituted)-2,4-dichloro-1,3,5-triazine intermediate.[5]

- **Stilbene Coupling:** The dichlorotriazinyl intermediate is then condensed with 4,4'-diaminostilbene-2,2'-disulfonic acid. This reaction is typically carried out at an elevated temperature of around 80°C and a pH of 6.8-7.2, resulting in the formation of a bis-monochlorotriazine derivative.[5]
- **Final Substitution and Salt Formation:** In the final step, the remaining chlorine atoms on the triazine rings are substituted by reacting the intermediate with an amine, such as ethanolamine. The reaction is completed by neutralization with sodium hydroxide to yield the final disodium salt of the optical brightener.[5]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbino.com [nbino.com]
- 2. imgsrv.ecer.com [imgsrv.ecer.com]
- 3. CAS 17958-73-5: disodium 4,4'-bis[[4-anilino-6-[(2-hydroxy... [cymitquimica.com]
- 4. hongyi-chem.com [hongyi-chem.com]
- 5. Disodium 4,4'-bis((6-anilino-4-(2-hydroxyethoxy)-1,3,5-triazin-2-yl)amino)stilbene-2,2'-disulphonate | 93982-93-5 | Benchchem [benchchem.com]
- To cite this document: BenchChem. [Optical Brightener VBL scientific literature review]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b038868#optical-brightener-vbl-scientific-literature-review\]](https://www.benchchem.com/product/b038868#optical-brightener-vbl-scientific-literature-review)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com